molecular formula C9H9Cl2NOS B7591811 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide

2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide

Cat. No. B7591811
M. Wt: 250.14 g/mol
InChI Key: JVOKQBVJWISOCU-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation and can induce apoptosis in cancer cells. It has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide have been studied extensively in vitro and in vivo. It has been found to have low toxicity and can be administered orally or intravenously. Studies have shown that it can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is its low toxicity, making it suitable for in vitro and in vivo studies. It can also be synthesized using various methods, making it readily available for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide. One of the areas of interest is in the development of new anticancer drugs. Studies have shown that this compound has potent anticancer properties and can be used in combination with other drugs to enhance their efficacy. Another area of interest is in the development of new antibiotics. The antimicrobial activity of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide makes it a potential candidate for the development of new antibiotics to combat antibiotic-resistant pathogens. Additionally, further studies are needed to understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is a chemical compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, availability, and potency make it a promising candidate for the development of new anticancer drugs and antibiotics. Further studies are needed to optimize its therapeutic potential and understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide has been reported using various methods. One of the commonly used methods involves the reaction of 3,4-dichlorothiophenol with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide has been found to have potential therapeutic applications in various fields of scientific research. One of the areas of interest is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NOS/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKQBVJWISOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide

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